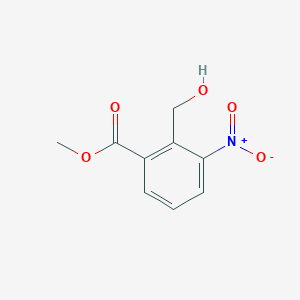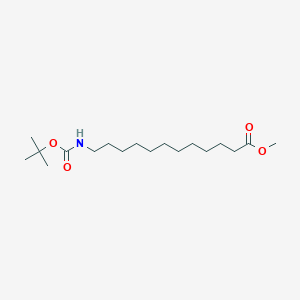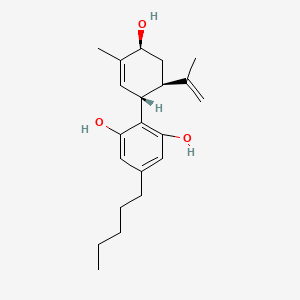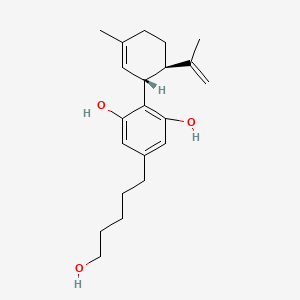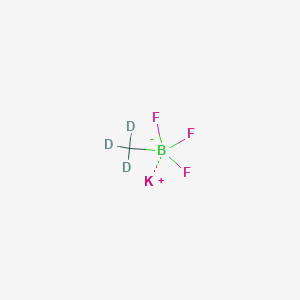
SF-1-088
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SF-1-088 is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is known for its role as a small molecule inhibitor of the STAT5-SH2 domain, which is involved in various cellular processes, including cell growth and differentiation.
Preparation Methods
The synthesis of SF-1-088 involves several steps, starting with the preparation of intermediate compounds. One of the key intermediates is 3-(2-aminoethoxy) thalidomide, which is then further modified to produce this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
SF-1-088 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
SF-1-088 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of the STAT5-SH2 domain, providing insights into the molecular mechanisms of cell signaling. In biology, this compound is used to investigate the role of STAT5 in various cellular processes, including proliferation and apoptosis. In medicine, it has potential therapeutic applications in the treatment of diseases such as leukemia, where STAT5 is known to be dysregulated . Additionally, this compound has industrial applications in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of SF-1-088 involves its binding to the STAT5-SH2 domain, thereby inhibiting its activity. This inhibition disrupts the STAT5 signaling pathway, which is crucial for cell growth and differentiation. By blocking this pathway, this compound can induce apoptosis in cancer cells and inhibit their proliferation. The molecular targets of this compound include the STAT5 protein and its downstream effectors, such as cyclin D1 and c-Myc .
Comparison with Similar Compounds
SF-1-088 is unique in its specificity for the STAT5-SH2 domain, which distinguishes it from other similar compounds. Similar compounds include other STAT inhibitors, such as STAT3 inhibitors, which target different domains of the STAT proteins. While STAT3 inhibitors also have therapeutic potential, this compound’s specificity for STAT5 makes it particularly valuable for studying and treating diseases where STAT5 is specifically implicated .
Properties
CAS No. |
1241832-83-6 |
|---|---|
Molecular Formula |
C₂₈H₃₀N₂O₈S |
Molecular Weight |
554.61 |
Synonyms |
4-(N-Benzyl-2-(N-(tert-butoxycarbonyl)-4-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


